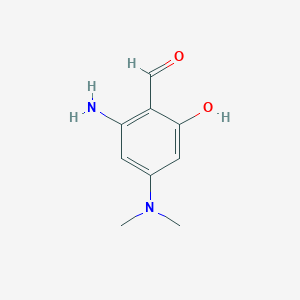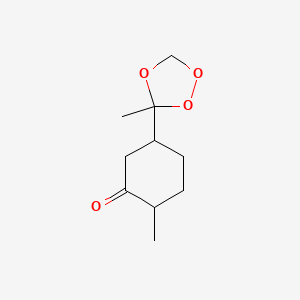
Cyclohexanone, 2-methyl-5-(3-methyl-1,2,4-trioxolan-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2-methyl-5-(3-methyl-1,2,4-trioxolan-3-yl)- is an organic compound with a complex structure It belongs to the class of cyclohexanones, which are characterized by a six-membered ring containing a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-methyl-5-(3-methyl-1,2,4-trioxolan-3-yl)- typically involves the formation of the trioxolane ring through a series of organic reactions. One common method includes the reaction of a suitable cyclohexanone derivative with a peroxide or hydroperoxide under acidic or basic conditions. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes, where cyclohexanone derivatives are oxidized in the presence of catalysts. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. Continuous flow reactors and other advanced technologies are often employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 2-methyl-5-(3-methyl-1,2,4-trioxolan-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxygenated products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trioxolane ring can participate in substitution reactions, where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Cyclohexanone, 2-methyl-5-(3-methyl-1,2,4-trioxolan-3-yl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Cyclohexanone, 2-methyl-5-(3-methyl-1,2,4-trioxolan-3-yl)- involves its interaction with molecular targets such as enzymes and receptors. The trioxolane ring can undergo cleavage to generate reactive oxygen species, which can interact with cellular components and disrupt biological processes. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexanone, 2-methyl-5-(1-methylethenyl)-
- Cyclohexanone, 5-methyl-2-(1-methylethyl)-
- Cyclohexanone, 5-methyl-2-(1-methylethenyl)-
Uniqueness
Cyclohexanone, 2-methyl-5-(3-methyl-1,2,4-trioxolan-3-yl)- is unique due to its trioxolane ring, which imparts distinct chemical reactivity and potential applications. Unlike other cyclohexanone derivatives, this compound’s trioxolane ring allows it to participate in unique chemical reactions and exhibit specific biological activities.
Propiedades
Número CAS |
150760-93-3 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
2-methyl-5-(3-methyl-1,2,4-trioxolan-3-yl)cyclohexan-1-one |
InChI |
InChI=1S/C10H16O4/c1-7-3-4-8(5-9(7)11)10(2)12-6-13-14-10/h7-8H,3-6H2,1-2H3 |
Clave InChI |
GXYRSWQEAYTLDO-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1=O)C2(OCOO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


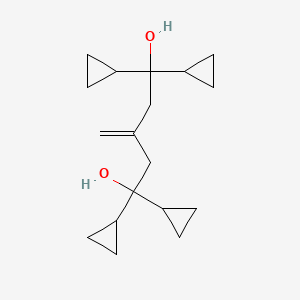
![2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine](/img/structure/B12550119.png)
silyl](/img/structure/B12550126.png)

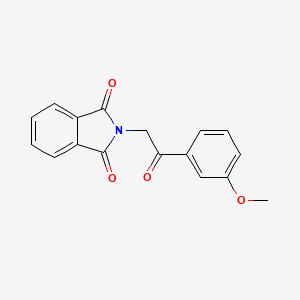
methanone](/img/structure/B12550145.png)

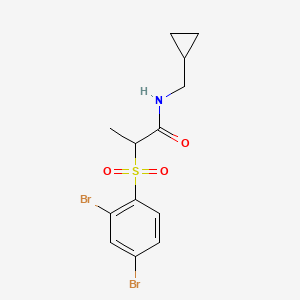
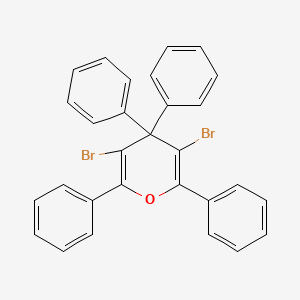
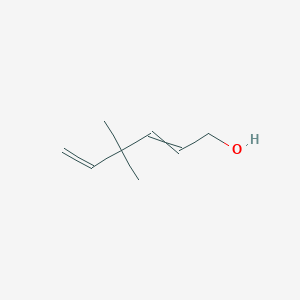
![3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550199.png)
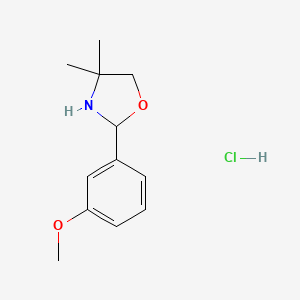
![Bicyclo[5.2.2]undeca-8,10-diene](/img/structure/B12550214.png)
